Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate
Description
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14) |
InChI Key |
GVYHIYULTYQGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis from Benzothiazole Precursors
One common approach starts with benzothiazole or substituted benzothiazole derivatives. The key steps include:
- Alkylation or acylation of benzothiazole at the 5-position with ethyl bromoacetate or related esters.
- Oxidation or cyclization steps to form the 2-oxo-2,3-dihydrobenzo[d]thiazole core.
- Purification by recrystallization or chromatography.
This method requires careful control of reaction parameters to avoid side reactions and to ensure regioselectivity.
Diazoalkane Insertion Catalyzed Reactions
A more recent and efficient method involves the catalytic insertion of diazoalkanes into benzothiazole derivatives:
- In an inert atmosphere, a mixture of 2-hydroxybenzothiazole and an ethyl diazoacetate derivative is reacted in dichloroethane (DCE) solvent.
- The reaction is catalyzed by a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B(C6F5)3) at around 50 °C.
- The reaction proceeds over 10 to 48 hours, depending on substrates, yielding the this compound product in high yields (82–94%).
- Purification is achieved via flash chromatography.
This method offers high chemoselectivity and mild conditions, making it advantageous for sensitive substrates.
Reflux Method with Ethyl Bromocyanoacetate
Another approach involves:
- Refluxing benzothiazole with ethyl bromocyanoacetate in acetone solvent for 2 hours.
- Subsequent addition of nucleophilic species (e.g., indole derivatives) to functionalize the benzothiazole ring.
- The reaction proceeds under catalyst-free conditions, simplifying the procedure.
- The product is isolated by solvent removal and recrystallization.
Though this method is primarily used for related benzothiazole derivatives, it informs the preparation of this compound analogs.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Benzothiazole (1 mmol), Ethyl bromocyanoacetate (1 mmol), Acetone (10 mL) | Reflux for 2 hours to form intermediate ester derivative |
| 2 | Addition of nucleophile (e.g., indole derivative), reflux for 3 hours | Functionalization of benzothiazole ring |
| 3 | Solvent removal, washing with cold n-hexane | Isolation of crude product |
| 4 | Recrystallization from n-hexane/ethyl acetate (4:1) | Purification to obtain final product |
This procedure yields the target compound as a pale yellow solid with good purity and yield.
Reaction Monitoring and Characterization
- TLC is used to monitor the progress of reactions and confirm completion.
- NMR Spectroscopy (1H and 13C) confirms the chemical structure and purity.
- Mass Spectrometry (MS) provides molecular weight confirmation.
- Infrared Spectroscopy (IR) can be used to verify functional groups like ester and carbonyl.
- Elemental Analysis ensures the correct elemental composition.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-step alkylation/acylation | Benzothiazole, ethyl bromoacetate | Often none or mild base | Heating, reflux | Moderate to high | Well-established, versatile | Multi-step, requires optimization |
| Diazoalkane insertion | 2-Hydroxybenzothiazole, ethyl diazoacetate | B(C6F5)3 (Lewis acid) | 50 °C, inert atmosphere, 10-48 h | 82–94 | High selectivity, mild conditions | Requires catalyst, longer reaction time |
| Reflux with ethyl bromocyanoacetate | Benzothiazole, ethyl bromocyanoacetate | None | Reflux in acetone, 2-5 h | Good | Catalyst-free, simple | Limited substrate scope |
Research Findings and Optimization Notes
- Reaction temperature and time critically affect yield and purity; reflux conditions between 50–80 °C are common.
- Use of Lewis acid catalysts in diazo insertion reactions significantly improves chemoselectivity and yield.
- Microwave irradiation has been explored for related benzothiazole derivatives to reduce reaction time and enhance yields.
- Solvent choice impacts reaction efficiency; acetone and dichloroethane are frequently used.
- Purification techniques like flash chromatography and recrystallization are essential for isolating high-purity product.
Chemical Reactions Analysis
Rhodium-Catalyzed Diazoalkane Insertion Reactions
This compound participates in chemoselective C–H and O–H insertion reactions with diazoacetates under rhodium catalysis :
| Reaction Type | Conditions | Catalyst | Products | Yield |
|---|---|---|---|---|
| O–H insertion | DCM, RT, 3 days | Rh₂(OAc)₄ (1%) | Methyl 2-(4-bromophenyl)-2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetate (O–H product) | 50% |
| C–H insertion | DCE, 50°C, 48 hr | B(C₆F₅)₃ (10%) | N–H inserted derivatives (e.g., 3a–f) | 82–94% |
Key mechanistic features:
-
Rh₂(OAc)₄ selectively activates diazo compounds for insertion into the thiazolone’s O–H bond .
-
Boron-based catalysts favor N–H insertion at the thiazole nitrogen, forming 3a–f with electron-withdrawing substituents (Br, Cl, CF₃) .
Nucleophilic Acyl Substitution at the Ester Group
The ethyl acetate moiety undergoes substitution with diverse nucleophiles:
Example reaction :
Ethyl 2-(2-oxobenzo[d]thiazol-5-yl)acetate + indole derivatives → Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (6a–f )
-
Conditions : Acetone, reflux (5 hr), catalyst-free
-
Yields : 82–94%
-
Key data :
Heterocyclic Condensation Reactions
The thiazolone ring participates in cyclization with thiosemicarbazides and acetylenic esters :
Synthetic pathway :
-
Step 1 : Thiosemicarbazide + 2,4-dichloro-1,3-thiazole-5-carbaldehyde → Schiff base (3 )
-
Step 2 : 3 + dimethyl acetylenedicarboxylate → Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate (4 )
-
Conditions : Methanol reflux (30 min)
-
Key spectral data :
Multi-Component Reactions (MCRs)
Catalyst-free three-component reactions form fused heterocycles :
General equation :
Benzothiazole + ethyl bromocyanoacetate + indole → Ethyl 2-cyano-2-(2-arylbenzo[d]thiazol-3(2H)-yl)acetates
-
Optimized protocol :
-
Solvent: Acetone
-
Temperature: Reflux (5 hr)
-
Workup: Flash chromatography (petroleum ether/ethyl acetate)
-
Notable derivatives :
| Compound | R₁ | R₂ | Yield | Application |
|---|---|---|---|---|
| 6a | H | H | 89% | Antitubercular lead compound |
| 6d | CH₃ | CH₃ | 82% | Fluorescence-based sensors |
Ester Hydrolysis
Under basic conditions (NaOH/EtOH), the ethyl ester converts to carboxylic acid derivatives, though specific data for this compound requires further study.
Thiazolone Ring Modifications
-
Oxidation : Potential conversion to benzo[d]thiazole-2-sulfonic acid derivatives using H₂O₂/AcOH .
-
Alkylation : Reacts with alkyl halides at the nitrogen atom under phase-transfer conditions.
This compound’s dual reactivity at both the ester and thiazolone moieties makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Future research should explore enantioselective catalysis and green chemistry adaptations for these transformations.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate has been investigated for its antimicrobial properties. A study synthesized a library of benzo[d]thiazole derivatives, including this compound, to evaluate their efficacy as quorum sensing inhibitors against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited moderate growth inhibitory activities and promising quorum-sensing inhibition, suggesting potential applications in treating bacterial infections without affecting bacterial growth directly .
Case Study: Antimicrobial Activity
| Compound | IC50 (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Quorum sensing inhibitor |
| Compound 3 | 115.2 | Moderate |
| Compound 6 | 182.2 | Moderate |
| Compound 7 | 45.5 | Strong |
Cosmetic Formulations
The compound's properties may also lend themselves to cosmetic applications. Research indicates that compounds with similar structures are being explored for their stability and efficacy in topical formulations. This compound could be incorporated into formulations aimed at enhancing skin hydration and providing anti-inflammatory effects .
Case Study: Topical Formulation Development
| Ingredient | Function | Effectiveness |
|---|---|---|
| This compound | Active ingredient | TBD |
| Soy Lecithin | Emulsifier | Improved stability |
| Phytantriol | Moisturizer | Enhanced hydration |
Material Science
In material science, the compound's unique chemical structure may allow it to serve as a building block for various polymers or coatings. Its potential as a gelling agent has been noted in studies focusing on the development of hydrogels that are resistant to microbial attack and can be used in biomedical applications .
Case Study: Hydrogel Development
| Property | Measurement |
|---|---|
| Gelation Time | Controlled by catalyst addition |
| Resistance | Fungal attack resistant |
| Stability | Mechanically stable in water |
Future Research Directions
Further research is needed to fully elucidate the therapeutic potential of this compound. Investigations into its bioavailability, toxicity profile, and specific mechanisms of action will enhance understanding and pave the way for practical applications in pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism by which Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
- Core Heterocycle: The benzo[d]thiazole in the target compound contrasts with benzoxazole (), thiazolidinone (), and simple thiazole () cores.
- Substituents : The 4-methylphenylsulfonamido group in the target compound may improve solubility and metabolic stability compared to trifluoromethyl () or thiophenyl () groups. Halogenated analogs (e.g., T21 in ) often exhibit enhanced bioactivity due to increased lipophilicity.
- Synthesis Efficiency : Microwave-assisted methods () achieve higher yields in shorter times compared to traditional reflux (31% yield for the target compound) .
Physicochemical and Spectral Comparisons
Table 2: Elemental Analysis and Spectral Data
Key Observations:
- Elemental Analysis : The target compound’s analysis aligns closely with theoretical values, indicating high purity, whereas T21 shows slight deviations, possibly due to crystallization conditions .
- IR Spectroscopy : The target’s NH stretches (3168–3227 cm⁻¹) are absent in trifluoromethyl analogs (), suggesting differences in hydrogen-bonding capacity.
Biological Activity
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring fused with a carbonyl group, which contributes to its reactivity and biological properties. The compound can be represented structurally as follows:
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives of benzo[d]thiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound was evaluated for its antimicrobial efficacy, showing promising results in inhibiting bacterial growth.
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that this compound exhibited significant free radical scavenging activity. This property is crucial for potential therapeutic applications in preventing oxidative stress-related diseases .
Cytotoxicity and Cancer Research
In cancer research, thiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. This compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating notable cytotoxicity with IC50 values in the micromolar range . These findings suggest its potential as an anticancer agent.
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with ethyl acetate under acidic conditions. Variations in synthesis have been explored to enhance yields and biological activity. For instance, modifications to the thiazole ring or substituents on the ester can lead to derivatives with improved pharmacological profiles .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting significant anticancer potential. Further research is warranted to elucidate the underlying mechanisms of action.
Q & A
Advanced Question
- DFT calculations : Gaussian09 or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PPAR-γ for antidiabetic activity). Validate poses using co-crystallized ligands as references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
